2-Butyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
“2-Butyl-1,3-thiazolidine-4-carboxylic acid” is a sulfur-containing amino acid . It is an important building block of β-lactam antibiotics . It has a functional parent α-amino acid .
Synthesis Analysis
The synthesis of “this compound” involves the fast reaction kinetics between 1,2-aminothiols and aldehydes . This reaction affords a thiazolidine product that remains stable and does not require any catalyst . The reaction is believed to require acidic pH and a long reaction time .Molecular Structure Analysis
The molecular structure of “this compound” involves a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine . This reaction is interesting as it is a bio-conjugation reaction that is poorly explored .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 189.28 . It is a powder at room temperature .Scientific Research Applications
Antioxidant and Geriatric Medicine
2-Butyl-1,3-thiazolidine-4-carboxylic acid, recognized for its antioxidant properties, has been investigated for its potential value in geriatric medicine. Research indicates that a combination of this compound with folic acid, known as 'Folcysteine,' exhibits revitalizing effects on age-related biochemical variables in blood and tissues. Moreover, it has demonstrated protective effects, especially on the liver, suggesting a potential role in slowing the aging process and possibly extending the lifespan of mammals. Clinical use over approximately 20 years has mainly focused on treating liver diseases and related gastrointestinal disturbances (Weber, Fleming, & Miquel, 1982).
Crystal Structure and Computational Studies
The synthesis and crystal structure of various this compound derivatives have been studied, highlighting their significance in stereoselectivity and synthesis. A detailed study explores the synthesis of these acids through nucleophilic addition on aromatic aldehydes, considering factors such as reaction time, yield, and the impact of different substituents. This research also delves into the computational aspects, investigating the molecular orbitals and reactivity parameters, offering valuable insights for future applications in fields like medicinal chemistry (Jagtap et al., 2016).
Supramolecular Aggregation
The compound's derivatives have been synthesized to study their supramolecular aggregation behavior, crucial for understanding their potential in forming biocompatible molecular assemblies. These assemblies might have applications in diverse areas such as gas storage, biosensing, and catalysis. The study incorporates crystal X-ray diffraction and analyses 1D, 2D, and 3D aggregation behavior, offering a comprehensive understanding of the material's structural properties (Jagtap et al., 2018).
Solid-phase Synthesis
The compound is also significant in the solid-phase synthesis of small organic molecules based on the thiazolidine scaffold. This research outlines a convenient method for the synthesis of substituted thiazolidines, evaluating factors such as aldehydes, conditions for N-acylation, S-oxidation, and the stability of thiazolidines to reagents used in solid-phase synthesis. This opens up new pathways for the synthesis of complex molecules, potentially useful in drug discovery and other fields of organic chemistry (Patek, Drake, & Lebl, 1995).
Mechanism of Action
Target of Action
Thiazolidine derivatives, which include 2-butyl-1,3-thiazolidine-4-carboxylic acid, are known to have a broad spectrum of biological activities .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets, leading to diverse therapeutic and pharmaceutical activities .
Biochemical Pathways
Thiazolidine derivatives, in general, are known to influence a variety of biological processes .
Result of Action
Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activities .
Action Environment
The degradation behavior of certain thiazolidine derivatives has been observed to favor higher temperatures and ph .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The 2-Butyl-1,3-thiazolidine-4-carboxylic acid is known to react with 1,2-aminothiols, which are naturally present in proteins as N-terminal cysteine . This reaction forms a thiazolidine product that remains stable and does not require any catalyst . The reaction kinetics are fast and can be improved by tuning the electronic characteristics of the hydrazide moiety .
Cellular Effects
Thiazolidine derivatives have been shown to have potential for the coupling of biomolecules in an efficient and biocompatible manner . This suggests that this compound may interact with various cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with 1,2-aminothiols to form a thiazolidine product . This reaction is orthogonal, meaning it does not interfere with other reactions in the system . The product of this reaction remains stable and does not require a catalyst .
Temporal Effects in Laboratory Settings
It has been shown that the thiazolidine product of its reaction with 1,2-aminothiols remains stable .
Metabolic Pathways
It is known to react with 1,2-aminothiols, which are naturally present in proteins as N-terminal cysteine .
Properties
IUPAC Name |
2-butyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKWDIJKMEYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1NC(CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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